molecular formula C13H12N2O2S B268706 N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide

N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide

Cat. No. B268706
M. Wt: 260.31 g/mol
InChI Key: APWZRNDSZIAKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide, also known as Sunitinib, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound was first synthesized in 1998 by Pfizer and was approved by the FDA in 2006 for the treatment of gastrointestinal stromal tumors (GIST) and advanced renal cell carcinoma (RCC).

Mechanism of Action

N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide works by inhibiting the activity of RTKs, which are involved in the signaling pathways that promote tumor growth and angiogenesis. By blocking the activity of these receptors, N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects on cancer cells. It can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor angiogenesis, and reduce tumor cell proliferation and migration.

Advantages and Limitations for Lab Experiments

N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide has several advantages for laboratory experiments, including its high potency and specificity for RTKs, as well as its ability to inhibit multiple RTKs simultaneously. However, N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide can also have off-target effects and may not be effective against all types of cancer.

Future Directions

There are several future directions for the research and development of N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide. One area of focus is the development of new formulations and delivery methods that can improve the bioavailability and efficacy of the drug. Another area of research is the identification of biomarkers that can predict the response of tumors to N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide, which could help to personalize treatment for individual patients. Additionally, there is ongoing research into the use of N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide in combination with other drugs or therapies to improve its effectiveness against cancer.

Synthesis Methods

The synthesis of N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide involves a multi-step process that includes the coupling of 3-(dimethylamino)phenylboronic acid with 2-chlorothiophene-3-carboxylic acid, followed by the addition of N-methyl-2-pyrrolidone and acetic anhydride. The resulting intermediate is then reacted with N-methyl-1,2-ethanediamine to yield N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide.

Scientific Research Applications

N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been extensively studied for its anticancer properties and has shown promising results in preclinical and clinical studies. It has been found to inhibit multiple receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT), which are involved in tumor angiogenesis, growth, and metastasis.

properties

Product Name

N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

N-[3-(methylcarbamoyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C13H12N2O2S/c1-14-12(16)9-4-2-5-10(8-9)15-13(17)11-6-3-7-18-11/h2-8H,1H3,(H,14,16)(H,15,17)

InChI Key

APWZRNDSZIAKSL-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2

Origin of Product

United States

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